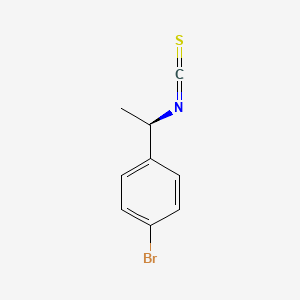

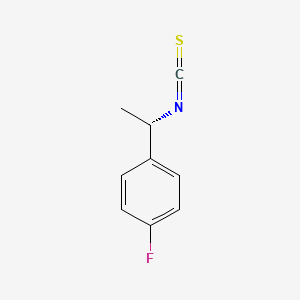

(S)-(+)-3-Methyl-2-butyl isothiocyanate

Overview

Description

“(S)-(+)-3-Methyl-2-butyl isothiocyanate” is a type of isothiocyanate, which is a functional group in organic chemistry formed by substituting the oxygen in the isocyanate group with a sulfur . Many natural isothiocyanates from plants are produced by enzymatic conversion of metabolites called glucosinolates .

Synthesis Analysis

Isothiocyanates are generally prepared by the reaction of a primary amine and carbon disulfide in aqueous ammonia . This combination results in precipitation of the solid ammonium dithiocarbamate salt, which is then treated with lead nitrate to yield the corresponding isothiocyanate . Another method relies on a tosyl chloride mediated decomposition of dithiocarbamate salts that are generated in the first step above .Molecular Structure Analysis

The general structure of an isothiocyanate is −N=C=S, formed by substituting the oxygen in the isocyanate group with a sulfur . Typical bond angles for C−N=C and N=C=S linkages in aryl isothiocyanates are 165° and 177°, respectively. The N=C and C=S distances are 117 and 158 pm .Chemical Reactions Analysis

Isothiocyanates are weak electrophiles, susceptible to hydrolysis . In general, nucleophiles attack at carbon . Isothiocyanates occur widely in nature and are of interest in food science and medical research .Scientific Research Applications

Chemopreventive Applications

Isothiocyanates, found in cruciferous vegetables, have been extensively studied for their potential to inhibit carcinogenesis. These compounds can act as powerful inhibitors of carcinogenesis in animal models, notably in lung and esophageal cancer. The primary mechanism of action is thought to be the selective inhibition of cytochrome P450 enzymes involved in the metabolic activation of carcinogens. Additionally, isothiocyanates can induce Phase II enzymes and enhance apoptosis, contributing to their chemopreventive activity. Phenethyl isothiocyanate, for example, is being developed as an agent against lung cancer due to its effectiveness in inhibiting lung tumor induction (Hecht, 2000).

Antibacterial Effects

Isothiocyanates have shown potent antibacterial effects against Helicobacter pylori, a pathogen associated with gastric ulcers and cancer. In vitro studies demonstrate that certain isothiocyanates can effectively inhibit the growth of H. pylori, including within human epithelial cells. This suggests their potential as novel therapeutic agents for eradicating H. pylori infections (Haristoy et al., 2005).

Applications in Material Synthesis

Isothiocyanates have been utilized in the synthesis of novel materials. For example, they have been used as precursors in the synthesis of tin sulfide thin films via aerosol-assisted chemical vapor deposition (AACVD). This method demonstrates the versatility of isothiocyanates in material science, particularly in the development of semiconductors and related applications (Ramasamy et al., 2013).

Biofumigation and Soilborne Pest Management

Isothiocyanates derived from brassicas are used in biofumigation to manage soilborne pests and diseases. The chemical similarity of these naturally occurring isothiocyanates to synthetic fumigants like methyl isothiocyanate enables them to act as effective pest control agents. Research has highlighted the environmental impacts and biological activity of diverse pure and plant-derived isothiocyanates, offering insights into their potential for integrated pest management strategies (Matthiessen & Kirkegaard, 2006).

Mechanism of Action

Target of Action

Isothiocyanates (ITCs), including (S)-(+)-3-Methyl-2-butyl isothiocyanate, are known to interact with a variety of cellular targets. They are known to modulate the activity of cytochrome P450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

ITCs engage in a reaction with glutathione, catalyzed by the enzyme glutathione S-transferase (GST) . This interaction leads to various changes in the cell, including the modulation of cell cycle regulators and induction of apoptosis . For instance, ITCs have been shown to activate extracellular signal-regulated kinase (ERK) and c-Jun-NH(2)-kinase (JNK), which in turn phosphorylate Nrf2 and induce its translocation to the nucleus .

Biochemical Pathways

The primary biochemical pathway affected by ITCs is the glutathione pathway. Upon tissue disruption, enzymatic hydrolysis of glucosinolates produces an unstable aglucone, which reacts rapidly to form isothiocyanates . These isothiocyanates can then react with water, ascorbate, glutathione, amino acids, and other plant metabolites to produce a variety of physiologically active indole compounds .

Pharmacokinetics

Isothiocyanates are rapidly absorbed, achieving high absolute bioavailability at low dietary doses . Dose-dependent pharmacokinetics is evident, with bioavailability decreasing with increasing dosage . Once inside the cells, isothiocyanates engage in a reaction with glutathione, catalyzed by the enzyme glutathione S-transferase (GST) .

Result of Action

The molecular and cellular effects of isothiocyanates’ action include the upregulation of phase II detoxifying and stress-responsive genes, which play an important role in cancer prevention . They also induce apoptosis by upregulation of apoptotic genes, cell cycle arrest at G2/M phase by generation of reactive oxygen species and depletion of intracellular glutathione .

Action Environment

Environmental factors such as pH and the presence of certain cofactors can influence the action, efficacy, and stability of isothiocyanates . For instance, isothiocyanates are formed at neutral pH . Additionally, the gut microbiota plays a role in metabolizing glucosinolates, generating chemopreventive isothiocyanates .

Safety and Hazards

Future Directions

Isothiocyanates have shown strong cancer-preventive activity in animal models . Human studies also show an inverse association between consumption of isothiocyanates and risk of cancer in several organs . These findings indicate that isothiocyanates may be useful both as cancer-preventive and therapeutic agents .

Biochemical Analysis

Biochemical Properties

(S)-(+)-3-Methyl-2-butyl isothiocyanate interacts with various enzymes, proteins, and other biomolecules. It has been shown to modulate the activity of cytochrome P450 enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis

Cellular Effects

This compound influences cell function in various ways. It has been shown to induce apoptosis in cancer cells, inhibit cell cycle progression, and modulate gene expression . It also impacts cellular metabolism, although the specific pathways affected are still being studied.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact molecular targets and mechanisms of action are still being elucidated.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it has a certain degree of stability, but can also undergo degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized through the mercapturic acid pathway, which involves conjugation with glutathione and subsequent enzymatic degradation . It can also interact with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been shown to interact with ATP-binding cassette (ABC) efflux transporters, which can influence its localization and accumulation .

Subcellular Localization

Studies on isothiocyanates suggest that they can be localized in various subcellular compartments, potentially influencing their activity .

properties

IUPAC Name |

(2S)-2-isothiocyanato-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-5(2)6(3)7-4-8/h5-6H,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVRRVJBEIYPRH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

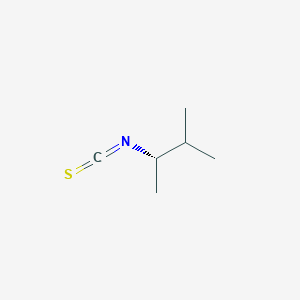

Canonical SMILES |

CC(C)C(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C)C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426977 | |

| Record name | (S)-(+)-3-Methyl-2-butyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

745783-99-7 | |

| Record name | (2S)-2-Isothiocyanato-3-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(+)-3-Methyl-2-butyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,5S,7S,9S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecan-9-ol](/img/structure/B1609498.png)

![N-[4-(aminomethyl)benzyl]-N,N-diethylamine](/img/structure/B1609499.png)

![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride](/img/structure/B1609503.png)

![(9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate](/img/structure/B1609507.png)